(E)-3-methyl-5-(2,2,3-trimethylcyclopent-3-en-1-yl)pent-4-en-2-one
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Overview
Description
3-Methyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)pent-4-en-2-one is a synthetic compound known for its unique structure and properties. It is a derivative of α-campholenic aldehyde and is often used as a synthetic alternative for sandalwood oil, a key ingredient in perfumes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The compound can be synthesized through the aldol condensation of α-campholenic aldehyde with 2-butanone . This reaction typically requires a base catalyst and is performed under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of 3-Methyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)pent-4-en-2-one involves large-scale aldol condensation reactions. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)pent-4-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like halides, amines, and alcohols are used in substitution reactions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)pent-4-en-2-one has diverse applications in scientific research:
Mechanism of Action
The compound acts as an agonist of the olfactory receptor OR2AT4, a G-protein-coupled receptor (GPCR) expressed in human primary keratinocytes. By stimulating OR2AT4, it enhances hair growth and wound healing through decreased apoptosis and increased production of the anagen-prolonging growth factor IGF-1 .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-5-(2,2,3-trimethyl-3-cyclopentenyl)pentan-2-ol: Another derivative of α-campholenic aldehyde with similar applications.
Sandalore: A synthetic sandalwood odorant with similar olfactory receptor activity.
Uniqueness
3-Methyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)pent-4-en-2-one is unique due to its specific structure, which imparts distinct olfactory properties and biological activities. Its ability to stimulate OR2AT4 and enhance hair growth and wound healing sets it apart from other similar compounds .
Properties
CAS No. |
67801-15-4 |
---|---|
Molecular Formula |
C14H22O |
Molecular Weight |
206.32 g/mol |
IUPAC Name |
(E)-3-methyl-5-(2,2,3-trimethylcyclopent-3-en-1-yl)pent-4-en-2-one |
InChI |
InChI=1S/C14H22O/c1-10(12(3)15)6-8-13-9-7-11(2)14(13,4)5/h6-8,10,13H,9H2,1-5H3/b8-6+ |
InChI Key |
WPDAGRUACGXJJP-SOFGYWHQSA-N |
Isomeric SMILES |
CC1=CCC(C1(C)C)/C=C/C(C)C(=O)C |
Canonical SMILES |
CC1=CCC(C1(C)C)C=CC(C)C(=O)C |
Origin of Product |
United States |
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